molecular formula C14H22O B8397004 2,5-Dimethyl-1-n-hexyloxybenzene

2,5-Dimethyl-1-n-hexyloxybenzene

Cat. No.: B8397004
M. Wt: 206.32 g/mol
InChI Key: YXBIYJCNBNOADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-n-hexyloxybenzene is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-hexoxy-1,4-dimethylbenzene

InChI

InChI=1S/C14H22O/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11H,4-7,10H2,1-3H3

InChI Key

YXBIYJCNBNOADJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 250 g of ethanol were dissolved 250 g (2.05 mol) of 2,5-dimethylphenol (or p-xylenol), 90 g (2.25 mol) of sodium hydroxide and 371 g (2.25 mol) of n-hexyl bromide. The solution was heated for 2 hours in an oil bath at 80° C. Water, 500 g, was added to the reaction mixture, from which an oily matter was separated. Vacuum distillation of the oily matter yielded 384 g of 2,5-dimethyl-1-n-hexyloxy-benzene. Next, 129 g (0.625 mol) of 2,5-dimethyl-1-n-hexyloxybenzene was dissolved in 625 g of 1,2-dichloroethane. To the solution kept in an ice bath, 100 g (0.625 mol) of bromine was added dropwise at a temperature below 5C. At the end of dropwise addition, 500 g of water was added. The organic layer was separated therefrom and washed with 300 g of an aqueous solution of 5 wt % sodium hydrogen carbonate. The organic layer was concentrated to remove the solvent, leaving an oily matter. Vacuum distillation (boiling point 114-124° C./0.5 Torr) of the oily matter yielded 174 g of 4-bromo-2,5-dimethyl-n-hexyloxybenzene.
Quantity
250 g
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reactant
Reaction Step One
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p-xylenol
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0 (± 1) mol
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reactant
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90 g
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reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
250 g
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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